molecular formula C13H19NO3 B13485073 1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid

1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid

Cat. No.: B13485073
M. Wt: 237.29 g/mol
InChI Key: DQDIMSKNJXFVRP-AOOOYVTPSA-N
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Description

1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes both an isoindole and a cyclopropane ring

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

1-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carbonyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H19NO3/c15-11(13(5-6-13)12(16)17)14-7-9-3-1-2-4-10(9)8-14/h9-10H,1-8H2,(H,16,17)/t9-,10+

InChI Key

DQDIMSKNJXFVRP-AOOOYVTPSA-N

Isomeric SMILES

C1CC[C@H]2CN(C[C@H]2C1)C(=O)C3(CC3)C(=O)O

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)C3(CC3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The reaction conditions often require the use of strong bases and specific catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Reduction Reactions

The compound’s ester derivatives undergo selective reduction under controlled conditions. For example:

  • Potassium borohydride (KBH₄) reduction in the presence of lithium chloride (LiCl) and tetrahydrofuran (THF) at reflux converts ester functionalities to primary alcohols. This step is pivotal in synthetic pathways to generate intermediates like (1S,2S)-2-[(S)-1-phenylethyl amino]cyclohexyl)methanol (Fig. 3, ).

  • Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol facilitates debenzylation or nitro-group reduction, as demonstrated in the synthesis of ((1S,2S)-2-aminocyclohexyl)methanol .

Key Conditions for Reduction:

Reaction ComponentDetails
ReagentsKBH₄, LiCl, Pd/C
SolventTHF, methanol
TemperatureReflux (THF), RT (hydrogenation)
YieldHigh (>80% reported in patent )

N-Alkylation Reactions

The isoindole nitrogen participates in alkylation reactions, enabling side-chain modifications:

  • Ethyl bromoacetate alkylation using sodium carbonate (Na₂CO₃) in acetonitrile selectively functionalizes the nitrogen atom, producing intermediates like compound (13) (Fig. 3, ).

  • This reaction proceeds via nucleophilic substitution, leveraging the lone pair on the nitrogen for bond formation.

Representative Alkylation Protocol:

ParameterValue
Alkylating AgentEthyl bromoacetate
BaseNa₂CO₃
SolventAcetonitrile
Reaction Time12–24 hours
Selectivity>90% (by HPLC, )

Leaving Group Formation

The hydroxyl group in intermediates derived from this compound is converted into leaving groups for subsequent cyclization or substitution:

  • Methanesulfonate ester formation using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM) at 0–10°C yields mesylated intermediates (compound 14, ).

  • This step is critical for intramolecular cyclization to form the isoindole ring system.

Optimized Mesylation Conditions:

FactorSpecification
Temperature0–10°C
ReagentsMsCl, Et₃N
SolventDCM
Reaction Time1–2 hours
Conversion Rate>95% ( )

Cyclization and Ring Closure

Intramolecular cyclization is central to constructing the octahydroisoindole core:

  • Acid-mediated cyclization of mesylated intermediates in toluene under reflux forms the bicyclic structure. This step is stereospecific, favoring the (3aR,7aS) configuration .

  • The reaction exploits the strain in the cyclopropane ring to drive ring closure, with precise temperature control ensuring stereochemical fidelity.

Hydrolysis and Salt Formation

The carboxylic acid group enables pH-dependent reactivity:

  • Ester hydrolysis under basic conditions (e.g., NaOH/MeOH) generates the free carboxylic acid, a step used in final purification .

  • Hydrochloride salt formation via treatment with HCl gas in methanol improves crystallinity and stability for pharmaceutical use .

Comparative Reactivity Table

The compound’s reactivity is distinct from simpler isoindole derivatives due to its cyclopropane ring and stereochemistry:

Reaction TypeThis CompoundComparable Isoindole Derivatives
ReductionSelective ester-to-alcoholNon-selective ring saturation
N-AlkylationHigh yield (>90%)Moderate yield (60–70%)
CyclizationStereospecificRacemic mixtures common
Solubility in DCMHigh (LogP ~2.5)Moderate (LogP ~1.8)

Catalytic and Solvent Effects

  • Solvent choice directly impacts reaction efficiency. THF and acetonitrile enhance nucleophilicity in alkylation, while toluene aids in cyclization by stabilizing transition states .

  • Palladium catalysts (e.g., Pd/C) are indispensable for hydrogenation steps, with methanol as a proton source ensuring rapid kinetics .

Scientific Research Applications

1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives and cyclopropane-containing molecules. Examples include:

  • Octahydro-1H-isoindole-1-carboxylic acid
  • Cyclopropane-1-carboxylic acid

Uniqueness

What sets 1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid apart is its unique combination of an isoindole ring and a cyclopropane ring, which imparts distinct chemical and biological properties .

Biological Activity

1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC_{14}H_{19}N_{1}O_{2}
Molecular Weight233.31 g/mol
LogP2.86
Polar Surface Area54 Å
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Research indicates that the compound exhibits activity through various mechanisms, primarily involving modulation of neurotransmitter systems. It is hypothesized to influence pathways related to dopamine and serotonin, which are crucial in mood regulation and neurological function.

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

  • Neuroprotective Effects : In a study examining neuroprotective properties, the compound demonstrated a significant reduction in neuronal cell death in models of oxidative stress, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
  • Anti-inflammatory Activity : Another study highlighted the anti-inflammatory properties of the compound, showing inhibition of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory conditions .
  • Analgesic Properties : The compound was also evaluated for analgesic effects in animal models. Results indicated a significant reduction in pain responses, comparable to standard analgesics, indicating its potential utility in pain management therapies .

Case Study 1: Neuroprotection in Parkinson's Disease Models

A recent study investigated the effects of the compound on neuronal survival in a Parkinson's disease model. The results showed that treatment with the compound led to a significant increase in dopaminergic neuron survival compared to control groups. This suggests that it may serve as a protective agent against neurodegeneration associated with Parkinson's disease .

Case Study 2: Inflammatory Response Modulation

In a controlled trial assessing inflammatory markers in vivo, subjects treated with the compound exhibited reduced levels of TNF-alpha and IL-6, key indicators of inflammation. These findings support its potential role as an anti-inflammatory agent .

Q & A

Q. What advanced techniques quantify degradation products under stressed conditions?

  • Methodology :
  • Apply LC-MS/MS with MRM (multiple reaction monitoring) to detect trace degradation byproducts (e.g., ring-opened cyclopropane derivatives) .
  • Use 1H^1H-NMR kinetic studies to track degradation pathways (e.g., temperature-dependent carboxylic acid decarboxylation) .

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